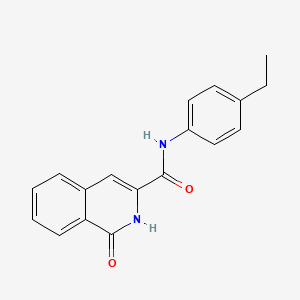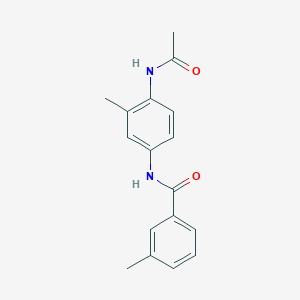
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as CMHP or AH-7921, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic, meaning it can relieve pain, and has been used in scientific research to study the opioid receptor system.
Mécanisme D'action
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of endogenous opioids and the inhibition of pain signals. The mu-opioid receptor is also involved in the regulation of mood, reward, and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide can produce effects similar to other opioids, such as morphine, but with a lower risk of respiratory depression and dependence.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide produces analgesia, sedation, and euphoria in animal models. It has been shown to be more potent than morphine in some assays, but with a shorter duration of action. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide also has some anti-inflammatory properties and has been investigated for its potential use in treating chronic pain and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This can allow researchers to study specific aspects of the opioid receptor system without the confounding effects of other neurotransmitters. However, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a controlled substance and requires specialized training and equipment to handle safely. It also has limited solubility in water and can be difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is the development of novel opioid analgesics with improved safety and efficacy profiles. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could serve as a starting point for the design of new drugs that target the mu-opioid receptor. Another area of interest is the investigation of the role of the opioid receptor system in addiction and withdrawal. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used to study the neurochemical mechanisms underlying opioid dependence and to develop new treatments for addiction. Finally, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used in combination with other drugs or therapies to enhance pain relief or reduce side effects.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine and 2-methylpropanoyl chloride, followed by a reaction with piperidine-3-carboxylic acid. The final product is purified through column chromatography and recrystallization. The synthesis of N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study the opioid receptor system, which plays a critical role in pain perception and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a selective agonist for the mu-opioid receptor, which is the primary target for most opioid analgesics. Researchers have used N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide to study the structure and function of the mu-opioid receptor and to investigate the potential therapeutic uses of opioid drugs.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13(2)16(20)19-11-7-8-14(12-19)17(21)18(3)15-9-5-4-6-10-15/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTJBIPWUASADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)